molecular formula C28H30N4O4 B11490368 N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide

N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide

Cat. No.: B11490368
M. Wt: 486.6 g/mol
InChI Key: OCZKTYUKZQGGFL-UHFFFAOYSA-N
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Description

N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE is a complex organic compound that features a quinazoline core, an adamantane moiety, and a phenyl group

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-(1-adamantylcarbamoyl)phenyl]-1,3-dimethyl-2,4-dioxoquinazoline-6-carboxamide

InChI

InChI=1S/C28H30N4O4/c1-31-23-8-5-20(12-22(23)26(35)32(2)27(31)36)24(33)29-21-6-3-19(4-7-21)25(34)30-28-13-16-9-17(14-28)11-18(10-16)15-28/h3-8,12,16-18H,9-11,13-15H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

OCZKTYUKZQGGFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Adamantane Moiety: Adamantane derivatives can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: This step often involves coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can modify the quinazoline core or the adamantane moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the phenyl or adamantane moieties .

Scientific Research Applications

N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The adamantane moiety can enhance the compound’s stability and bioavailability, while the quinazoline core can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(adamantan-1-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide
  • N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide

Uniqueness

N-{4-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-6-CARBOXAMIDE is unique due to its combination of a quinazoline core, an adamantane moiety, and a phenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

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